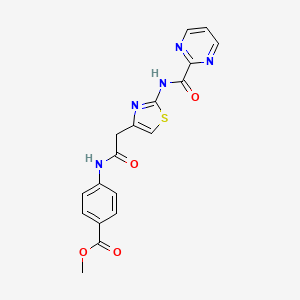

![molecular formula C18H17N3O3S B2516581 2-苯甲酰氨基-3-氰基-4,5-二氢噻吩并[2,3-c]吡啶-6(7H)-羧酸乙酯 CAS No. 864926-89-6](/img/structure/B2516581.png)

2-苯甲酰氨基-3-氰基-4,5-二氢噻吩并[2,3-c]吡啶-6(7H)-羧酸乙酯

描述

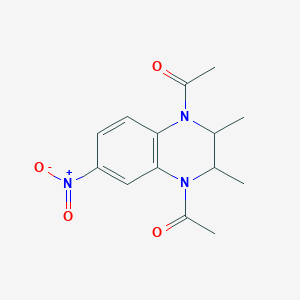

The compound of interest, ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure. This core is a bicyclic system containing a thiophene ring fused to a pyridine ring. The compound also contains an amide group, a nitrile group, and an ethyl ester group, which contribute to its chemical reactivity and physical properties. The molecular structure suggests potential for various chemical reactions and biological activities, as indicated by the related compounds studied in the provided papers.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridine derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford Schiff base compounds . Similarly, the synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates involves the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives is characterized by the presence of intramolecular hydrogen bonds, which can stabilize the molecule and influence its reactivity. For instance, the crystal structure of a related compound, ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate, has been studied to understand the structure-activity relationship . The dihedral angles between the rings and the substituents can affect the overall shape and electronic distribution of the molecule, which in turn can influence its biological activity .

Chemical Reactions Analysis

Thieno[2,3-c]pyridine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the amino group in such compounds can participate in the formation of Schiff bases when treated with aldehydes . The nitrile group can be involved in nucleophilic addition reactions, as seen in the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various heterocyclic derivatives . These reactions can be exploited to synthesize a wide range of compounds with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-c]pyridine derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, melting point, and stability. For instance, the introduction of ethyl and benzyl groups to pyridine ligands in diiron(II) complexes has been shown to affect the geometry and oxygenation properties of the complexes . The crystallographic analysis provides insights into the solid-state conformation of these compounds, which is important for understanding their reactivity and potential as pharmaceutical agents .

科学研究应用

高度官能化四氢吡啶的合成2-甲基-2,3-丁二烯酸乙酯在由有机膦催化剂促进的[4 + 2]环化反应中充当1,4-偶极子合成子。此过程生成6-取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸乙酯,产率高,区域选择性完全,扩大了反应范围,包括2-(取代甲基)-2,3-丁二烯酸乙酯,生成具有高非对映选择性的2,6-顺式二取代四氢吡啶(朱、兰和权,2003)。

吡啶和嘧啶并咪唑的开发该化合物已被用于合成新型吡啶并[3',2':4,5]噻吩并[3,2‐d]嘧啶和吡啶并[3″,2″:4′,5′]噻吩并[3′,2′:4,5]嘧啶并[1,6-a]咪唑,展示了其在创建复杂杂环系统方面的多功能性。这突出了其在开发具有多种生物活性的新化合物方面的潜力(巴希特、阿尔-塞赫米和山田,2005)。

分子内氢键和晶体结构对达比加群酯依替拉酯四水合物的晶体结构(一种衍生物)的研究表明存在分子内的N—H⋯O氢键。对其晶体堆积和氢键相互作用的研究提供了对可能影响类似化合物的化学行为和反应性的结构方面的见解(刘等人,2012)。

1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑并-[3,2-a]吡啶-4-羧酸乙酯衍生物的合成该化合物作为1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑并-[3,2-a]吡啶-4-羧酸乙酯衍生物合成的前体,说明了其在制备化学多样且具有潜在生物活性的化合物方面的用途(穆罕默德,2021)。

杂环化学和新化合物的合成2-苯甲酰氨基-3-氰基-4,5-二氢噻吩并[2,3-c]吡啶-6(7H)-羧酸乙酯在杂环化学中对合成具有潜在抗肿瘤和抗氧化活性的新化合物至关重要。这突出了其在药物化学和药物开发工作中的重要性(比亚利和古达,2011)。

属性

IUPAC Name |

ethyl 2-benzamido-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-2-24-18(23)21-9-8-13-14(10-19)17(25-15(13)11-21)20-16(22)12-6-4-3-5-7-12/h3-7H,2,8-9,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHHGBZSIGGCKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

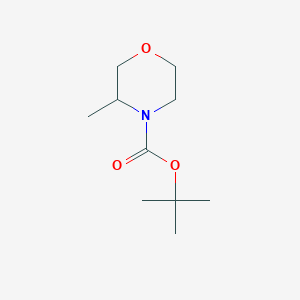

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516498.png)

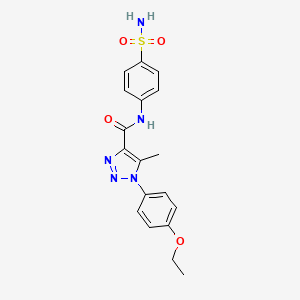

![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2516499.png)

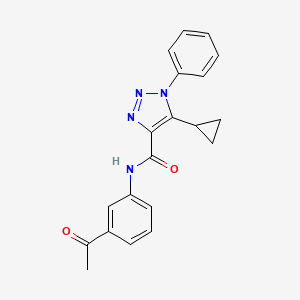

![Methyl 6-isopropyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516503.png)

![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2516508.png)

![(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B2516511.png)

![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2516512.png)

![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)

![(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2516519.png)